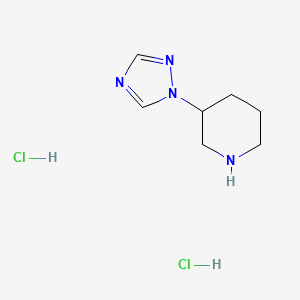

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The specific molecular structure of “3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. For example, some derivatives are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study by Krolenko, Vlasov, and Zhuravel (2016) focused on synthesizing new derivatives containing piperidine or pyrrolidine ring structures, including 3-(1H-1,2,4-triazol-1-yl)piperidine, which exhibited strong antimicrobial activity. A structure–activity relationship study was performed for these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Antifungal Agents

- Synthesis and Antifungal Activity : Sangshetti and Shinde (2010) developed an improved protocol for synthesizing a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings. These compounds, including variations of 3-(1H-1,2,4-triazol-1-yl)piperidine, were evaluated for their in vitro antifungal activity, showing significant results (Sangshetti & Shinde, 2010).

Antagonist Activity

- 5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of derivatives including 4-(1H-1,2,3-triazol-1-yl)piperidine with potent 5-HT2 antagonist activity. These compounds were tested for receptor antagonist activity, showing significant results (Watanabe et al., 1992).

Crystal Structure and Theoretical Analysis

- Crystal Structure and Theoretical Analysis : Shukla, Mohan, Vishalakshi, and Chopra (2017) synthesized and characterized biologically active derivatives of 1,2,4 triazoles, including 3-(1H-1,2,4-triazol-1-yl)piperidine. The study involved crystal structure analysis and theoretical evaluations of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Synthesis Methods

- Convenient Synthesis Methods : Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, and Tolmachev (2012) developed a method for preparing 3-(1H-azol-1-yl)piperidines, including 3-(1H-1,2,4-triazol-1-yl)piperidine, via arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-7(4-8-3-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAVQZSLFACLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)

![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)